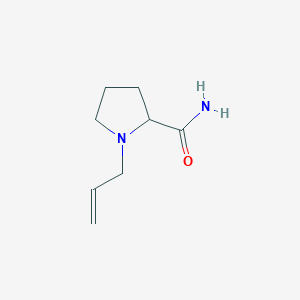

1-Allylpyrrolidine-2-carboxamide

Description

Significance of the Pyrrolidine (B122466) Core in Bioactive Molecules

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structural motif in a vast array of biologically active molecules. nih.govnih.gov This saturated heterocycle is a core component of numerous alkaloids, vitamins, and amino acids, such as proline. mdpi.comfrontiersin.org Its prevalence in nature has made it a prime target for medicinal chemists seeking to develop new therapeutic agents. nih.govnih.gov The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for the specific binding interactions with biological targets like enzymes and receptors. nih.gov Furthermore, the stereogenic centers that can be present on the pyrrolidine ring introduce a level of molecular diversity that can be fine-tuned to optimize biological activity and selectivity. nih.gov Pyrrolidine derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govfrontiersin.org

Strategic Role of Allyl and Carboxamide Functionalities in Molecular Design

The allyl and carboxamide groups appended to the pyrrolidine core in 1-allylpyrrolidine-2-carboxamide are not merely decorative but serve strategic roles in molecular design. The allyl group , with its reactive double bond, is a versatile functional handle. wikipedia.org It can participate in a variety of chemical transformations, allowing for the further elaboration of the molecule. wikipedia.org In medicinal chemistry, the introduction of an allyl group can influence a compound's metabolic stability and pharmacokinetic profile. nih.govnih.gov It can also serve as a pharmacophore, directly interacting with biological targets. nih.gov

Contextualization of this compound within the Landscape of N-Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds, often referred to as N-heterocycles, represent a major class of organic compounds with immense importance in both biological and industrial contexts. openmedicinalchemistryjournal.com This diverse family of molecules, which includes this compound, forms the backbone of many natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.comrsc.org The presence of the nitrogen heteroatom imparts unique physicochemical properties to these cyclic systems, influencing their reactivity, conformation, and biological activity. openmedicinalchemistryjournal.com

The field of N-heterocyclic chemistry is continually evolving, with researchers exploring new synthetic methodologies and applications. acs.orgnih.govnih.gov this compound, with its chiral pyrrolidine scaffold and versatile functional groups, is a representative example of a molecule that can be utilized in the development of complex molecular architectures and as a probe for biological systems. The synthesis of such derivatives often involves the coupling of a pyrrolidine carboxylic acid with an appropriate amine, a common strategy in the preparation of novel bioactive compounds. researchgate.netnih.gov The stereoselective synthesis of such compounds is of particular importance, as the specific three-dimensional arrangement of atoms is often critical for biological function. nih.govrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-2-5-10-6-3-4-7(10)8(9)11/h2,7H,1,3-6H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZQWSVXYXKBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Allylpyrrolidine 2 Carboxamide and Its Analogues

Asymmetric Synthesis and Enantioselective Approaches

The creation of specific enantiomers of pyrrolidine (B122466) derivatives is crucial, and chemists have developed several asymmetric strategies to achieve this. These methods leverage chiral starting materials or catalysts to control the stereochemical outcome of the reaction.

Chiral Pool Strategies

The chiral pool approach is a prominent strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com For pyrrolidine synthesis, α-amino acids, particularly L-proline and its derivatives, serve as excellent and inexpensive chiral building blocks. mdpi.comresearchgate.net The synthesis of pyrrolidine-containing drugs often commences from these cyclic precursors. nih.gov

The inherent chirality of L-proline (pyrrolidine-2-carboxylic acid) provides a scaffold where the stereocenter is already established. researchgate.net Synthetic transformations can then be performed on the molecule's functional groups—the secondary amine and the carboxylic acid—to build the desired target molecule without disturbing the original chiral center. researchgate.net For instance, L-proline can be condensed with pivalaldehyde to form a bicyclic lactone, which can then be deprotonated to create a chiral, non-racemic enolate for further reactions. researchgate.net This strategy has been successfully used to synthesize both enantiomers of trans-2,5-dimethylpyrrolidine starting from either D- or L-alanine. nih.gov

Catalytic Asymmetric Allylation Routes

Catalytic asymmetric allylation provides a powerful method for constructing chiral centers. These reactions often employ a combination of metal catalysts and chiral ligands to induce enantioselectivity. One such approach involves the successive nucleophilic and electrophilic allylation to form enantiomerically enriched 2,4-disubstituted pyrrolidines. nih.gov This process can feature an initial iridium-catalyzed transfer hydrogenative carbonyl C-allylation, followed by a Tsuji-Trost N-allylation. nih.gov

Another notable method is the palladium-catalyzed asymmetric allylic alkylation (AAA). This has been used to create a stereogenic quaternary center in the synthesis of enantioenriched 2,2-disubstituted pyrrolidines. nih.gov The reaction starts with an imide which, after the key allylation step, can be converted into the desired pyrrolidine through a stereospecific ring contraction. nih.gov Palladium catalysis is also central to the carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which produces N-aryl-2-allyl pyrrolidines. nih.gov

| Catalytic System | Reaction Type | Substrate | Product | Reference |

| Iridium Catalyst | Transfer Hydrogenative C-allylation / N-allylation | bis-Boc-carbonate derived from 2-methylene-1,3-propane diol | Enantiomerically enriched 2,4-disubstituted pyrrolidines | nih.gov |

| Palladium Catalyst | Asymmetric Allylic Alkylation | Benzyloxy imide | Enantioenriched 2,2-disubstituted pyrrolidines | nih.gov |

| Palladium Catalyst | Carboamination | γ-(N-arylamino)alkene and vinyl bromide | N-aryl-2-allyl pyrrolidine | nih.gov |

Diastereoselective Synthesis of Pyrrolidine Derivatives

Diastereoselective synthesis aims to create a specific diastereomer of a product that has multiple stereocenters. A highly effective method involves the heterogeneous catalytic hydrogenation of substituted pyrroles. This reaction can reduce the aromatic pyrrole (B145914) ring with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. acs.org The process is believed to occur in a stepwise fashion, where the initial reduction of a substituent on the pyrrole ring directs the subsequent hydrogenation of the ring itself. acs.org

Intramolecular cyclization reactions are also a key strategy. The stereoselective preparation of 2,4-disubstituted pyrrolidines can be achieved through the intramolecular SN2′ cyclization of N-alkoxyl amines. nih.gov This method provides an efficient route with good stereoselectivity. nih.gov Furthermore, palladium-catalyzed carboamination reactions have been shown to proceed with high diastereoselectivity, yielding specific isomers such as trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov

General Synthetic Pathways

Beyond asymmetric approaches, general synthetic pathways focus on the construction of the fundamental pyrrolidine ring and the subsequent attachment of functional groups like the allyl group.

Preparation of the Pyrrolidine Scaffold

The pyrrolidine scaffold is a common motif in biologically active compounds and can be synthesized through various routes. mdpi.comnih.gov A foundational method starts with L-proline (pyrrolidine-2-carboxylic acid), which can be converted into pyrrolidine-2-carbonyl chloride using reagents like phosphorus pentachloride (PCl₅) in acetyl chloride. rroij.com This acid chloride is a versatile intermediate that can then be reacted with various amines to form the corresponding pyrrolidine-2-carboxamides. rroij.com

Other methods include 1,3-dipolar cycloaddition, which can be used to construct the five-membered ring system. nih.gov For instance, the reaction between an azomethine ylide and a dipolarophile like divinyl sulfone can yield pyrrolidine derivatives. researchgate.net Advances in synthetic chemistry have also introduced microwave-assisted organic synthesis (MAOS) as an efficient and environmentally friendly way to build the pyrrolidine scaffold. nih.gov

| Starting Material | Key Reagent/Method | Intermediate/Product | Reference |

| L-proline | PCl₅ / Acetyl chloride | Pyrrolidine-2-carbonyl chloride | rroij.com |

| Azomethine Ylide / Divinyl Sulfone | 1,3-Dipolar Cycloaddition | Pyrrolidine derivative | researchgate.net |

| N-Boc-pyrrolidine | Sequential bisarylation | 2,5-diarylpyrrolidines | nih.gov |

| 2,5-Hexanedione | Baker's yeast | (2S,5S)-Hexanediol (pyrrolidine precursor) | nih.gov |

N-Allylation of Pyrrolidine Precursors

Once the pyrrolidine-2-carboxamide (B126068) scaffold is in place, the final step in synthesizing the target compound is the introduction of the allyl group onto the nitrogen atom (N-allylation). Palladium-catalyzed reactions are particularly effective for this transformation. The Tsuji-Trost N-allylation is a well-established method that can be used to functionalize the pyrrolidine nitrogen. nih.gov

Another palladium-catalyzed approach is the carboamination reaction between a γ-N-arylamino alkene and a vinyl bromide, which directly yields an N-aryl-2-allyl pyrrolidine. nih.gov The regioselectivity between N-allylation and C-allylation can be a critical factor. Studies have shown that in reactions of arylidene-isoxazol-5-ones with intermediates from palladium-catalyzed decarboxylation of allyl carbamates, the reaction proceeds via aza-Michael addition followed by N-allylation. rsc.org This demonstrates a controlled method for achieving selective functionalization on the nitrogen atom. rsc.org

Formation of the Carboxamide Moiety

The creation of the carboxamide group from a carboxylic acid precursor, such as 1-allyl-L-proline, is a cornerstone of the synthesis. This transformation typically requires the activation of the carboxylic acid to facilitate the reaction with an amine source.

A primary method involves the use of coupling reagents . These reagents react with the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine. Common carbodiimide (B86325) coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC). peptide.com To minimize the risk of racemization at the alpha-carbon of the proline ring during activation, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is frequently used. peptide.com Other advanced coupling agents such as (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) are known to be highly effective, especially for challenging substrates like N-methylated amino acids. peptide.com For the synthesis of a primary amide like 1-Allylpyrrolidine-2-carboxamide, the activated acid would be reacted with a source of ammonia (B1221849).

Alternative strategies can be employed, especially for difficult couplings, such as with weakly nucleophilic anilines. These may involve converting the carboxylic acid to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by the addition of the amine. researchgate.netrsc.org However, this method can generate corrosive byproducts like HCl and SO2. rsc.org

More recently, biocatalytic methods have emerged as a green alternative. elsevierpure.comrsc.org Enzymes, such as engineered variants of Candida antarctica lipase (B570770) B (CalB), can catalyze the direct amidation of unprotected L-proline with ammonia in organic solvents. elsevierpure.comrsc.org This approach avoids the need for protection strategies for the amino group and minimizes waste, offering high atom efficiency. elsevierpure.comrsc.org

Solid-phase peptide synthesis (SPPS) techniques are also highly relevant, particularly for creating libraries of analogues. nih.govmdpi.com In this method, an amino acid like Fmoc-4R-Hyp can be incorporated into a peptide chain on a solid resin support. nih.gov The proline ring can then be modified, and the carboxamide formed as part of the peptide chain, allowing for the rapid synthesis of diverse structures. nih.govmdpi.com

Optimization of Synthetic Protocols and Yields

Optimizing the synthesis of pyrrolidine carboxamides is crucial for maximizing efficiency and making the process economically viable. This involves a systematic study of reaction parameters such as solvent, temperature, reagent choice, and reaction time.

In biocatalytic approaches, optimization is multifaceted. Researchers have found that the choice of solvent is critical; for instance, the amidation of L-proline using an immobilized CalB variant and ammonia proceeded efficiently in 2-methyl-2-butanol (B152257) at 70 °C. elsevierpure.comrsc.org The water content in the reaction medium must also be carefully controlled, as low water concentrations (e.g., <0.6% v/v) were found to be essential for efficient amidation, with higher concentrations leading to decreased product formation due to hydrolysis. rsc.org Enzyme engineering itself represents a key optimization strategy. An engineered enzyme variant, CalBopt-24 T245S, demonstrated a two-fold increase in L-prolinamide formation compared to the wild-type enzyme. elsevierpure.comrsc.org

For traditional chemical synthesis, microtiter plate-based parallel synthesis has been used to rapidly screen conditions and generate libraries of pyrrolidine carboxamide derivatives. nih.gov This high-throughput approach allows for the efficient optimization of reaction conditions, leading to yields often exceeding 80% without the need for intermediate purification. nih.gov The choice of coupling reagent and base is another critical parameter. For instance, in the synthesis of bispyridine-based ligands via amide coupling, propylphosphonic anhydride (B1165640) was used as the coupling agent with triethylamine (B128534) as a weak base in an anhydrous solvent. nih.gov In cases of difficult couplings, stronger bases and more powerful coupling agents like PyBroP or combinations like EDC/HOBt with a base such as diisopropylethylamine (DIPEA) are often explored to improve yields. researchgate.net

The table below illustrates examples of how different synthetic conditions can be optimized to improve yields for related pyrrolidine carboxamide syntheses.

| Starting Material | Reagents/Catalyst | Solvent | Temp. (°C) | Yield/Conversion | Reference |

| L-proline (145 mM) | Immobilized CalBopt-24 T245S, NH₃ | 2-methyl-2-butanol | 70 | 80% Conversion | elsevierpure.comrsc.org |

| Phenyl Ring Precursors | Microtiter Parallel Synthesis | Various | RT | >80% Yield | nih.gov |

| Isonicotinic Acid | Propylphosphonic Anhydride, Triethylamine | DMF or DMSO | N/A | High | nih.gov |

| Carboxylic Acid & Aniline | TBTU, DIEA | DMF | RT | Variable | researchgate.net |

| (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid precursor | EDCI, HOBt | N/A | N/A | 72% | nih.gov |

This table is for illustrative purposes and shows optimization data for analogous amide formation reactions.

Considerations for Scale-Up and Efficiency in Synthesis

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale introduces a new set of challenges that prioritize cost, safety, efficiency, and environmental impact. For pyrrolidine carboxamides, several factors are key.

Reagent and Solvent Choice: The cost and safety of reagents are paramount. While highly reactive reagents like oxalyl chloride or potent coupling agents may give excellent yields on a small scale, their cost, toxicity, and the generation of hazardous waste (e.g., SO₂, HCl) can make them unsuitable for large-scale production. rsc.org Green chemistry principles favor the use of less hazardous solvents; for example, replacing dichloromethane (B109758) with more environmentally benign options is a critical consideration. rsc.org

Purification and Isolation: Purification is often a major bottleneck in scaling up. Chromatographic purification, common in lab-scale synthesis, is expensive and generates large volumes of solvent waste, making it impractical for industrial production. Therefore, developing protocols where the final product precipitates from the reaction mixture and can be isolated by simple filtration is highly desirable. nih.gov Recrystallization is another preferred method for purification on a large scale.

Biocatalysis and Immobilization: For biocatalytic processes, the stability and reusability of the enzyme are crucial for economic viability. elsevierpure.comrsc.org Immobilizing the enzyme, for instance by adsorbing it onto a solid support, facilitates its recovery from the reaction mixture and allows it to be reused in multiple batches. rsc.org This was demonstrated in the preparative scale synthesis of L-prolinamide, where an immobilized CalB variant was successfully used at a 15 mL scale, achieving an 80% conversion. rsc.org The ability to recycle the solvent after removing the small amount of water generated is another important factor for long-term production efficiency. rsc.org

Chemical Reactivity and Derivatization of 1 Allylpyrrolidine 2 Carboxamide

Transformations Involving the Allyl Group

The allyl group is a versatile functional group that can undergo a wide array of chemical reactions. Its reactivity is centered around the carbon-carbon double bond and the adjacent allylic position.

The allyl group in 1-Allylpyrrolidine-2-carboxamide is susceptible to oxidation at both the double bond and the allylic carbon. These reactions can introduce new oxygen-containing functional groups, leading to a variety of derivatives.

One of the primary oxidation reactions of the double bond is epoxidation . This reaction transforms the alkene into an epoxide ring. Common reagents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable synthetic intermediate that can undergo ring-opening reactions with various nucleophiles.

Allylic oxidation , the oxidation at the carbon atom adjacent to the double bond, is another important transformation. This reaction can yield allylic alcohols, enones, or other oxygenated derivatives depending on the oxidant and reaction conditions. wikipedia.org A variety of reagents can be employed for allylic oxidation, including selenium dioxide (SeO2), chromium-based reagents, and catalytic systems involving transition metals. nih.govresearchgate.net For instance, the use of selenium dioxide can introduce a hydroxyl group at the allylic position. wikipedia.org Palladium catalysis has also been shown to be effective in the oxidative functionalization of N-allyl amides. acs.org

The table below summarizes some common oxidizing agents and the expected products from the oxidation of the allyl group.

| Oxidizing Agent | Reaction Type | Potential Product |

| m-CPBA | Epoxidation | 1-(Oxiran-2-ylmethyl)pyrrolidine-2-carboxamide |

| SeO₂ | Allylic Hydroxylation | 1-(3-Hydroxyprop-1-en-1-yl)pyrrolidine-2-carboxamide |

| CrO₃ | Allylic Oxidation | 1-(3-Oxoprop-1-en-1-yl)pyrrolidine-2-carboxamide |

| KMnO₄ | Dihydroxylation/Cleavage | 1-(2,3-Dihydroxypropyl)pyrrolidine-2-carboxamide or cleavage products |

This table presents potential products based on established reactivity patterns of allyl groups.

Olefin cross-metathesis is a powerful strategy for the formation of new carbon-carbon double bonds, and the allyl group of this compound is an excellent substrate for such transformations. This reaction involves the exchange of substituents between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum.

By reacting this compound with a variety of other olefins, a wide range of new derivatives with modified side chains can be synthesized. This allows for significant diversification of the core structure. The stereochemistry of the newly formed double bond can often be controlled by the choice of catalyst and reaction conditions.

The general scheme for the cross-metathesis of this compound is shown below:

Scheme 1: General Cross-Metathesis Reaction

This methodology provides access to a library of compounds with varying chain lengths, functional groups, and steric properties attached to the pyrrolidine (B122466) nitrogen.

The allyl group can participate in nucleophilic substitution reactions, although this is less common than for allylic halides. For this compound, such reactions would likely require activation of the allyl group. For instance, in the presence of a suitable catalyst, nucleophiles could potentially add to the double bond.

More synthetically relevant are reactions that proceed via an initial transformation of the allyl group. For example, hydrohalogenation of the double bond would produce a halo-propyl derivative, which would then be susceptible to nucleophilic substitution at the carbon bearing the halogen.

N-allyl amides, such as this compound, can undergo isomerization reactions to form the corresponding enamides. nih.gov This rearrangement can be catalyzed by various transition metal complexes, including ruthenium catalysts. The isomerization results in the migration of the double bond to form a more thermodynamically stable enamide. rsc.org

Scheme 2: Isomerization of this compound to an Enamide

Additionally, under certain conditions, allylic systems can undergo sigmatropic rearrangements. For N-allyl ynamides, aza-Claisen rearrangements have been observed. acs.org While this compound is not an ynamide, the potential for related rearrangements under thermal or catalytic conditions exists.

Reactions of the Carboxamide Functional Group

The carboxamide functional group is a stable and common moiety in organic chemistry. Its reactivity is primarily centered on the carbonyl carbon and the N-H protons.

The carboxamide group of this compound can be reduced to an amine. This transformation is typically achieved using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The reaction converts the carbonyl group into a methylene (B1212753) group (CH₂), resulting in the formation of a diamine.

Scheme 3: Reduction of this compound

This reduction provides a route to novel diamine structures, which can be valuable building blocks in medicinal chemistry and materials science. The table below outlines the transformation.

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Allyl-N-methylpyrrolidin-2-amine |

Modification of the Carboxamide Nitrogen (e.g., N-substituted derivatives)

The carboxamide nitrogen in this compound serves as a key site for introducing structural diversity. The presence of the N-H bond allows for a range of substitution reactions, leading to the generation of N-substituted derivatives with potentially altered biological activities and physicochemical properties.

One of the primary modifications involves N-alkylation. Under basic conditions, the amide proton can be abstracted to form an amidate anion, which can then react with various electrophiles. For instance, reaction with alkyl halides or tosylates can introduce a variety of alkyl groups onto the nitrogen atom. The choice of the base and solvent system is crucial for achieving high yields and minimizing side reactions.

Another significant derivatization pathway is N-acylation, which can be achieved by treating this compound with acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of N-acyl derivatives, effectively capping the hydrogen-bond donating capacity of the amide.

Furthermore, the carboxamide nitrogen can participate in condensation reactions with aldehydes or ketones, forming N-acyliminium ion intermediates, which can be trapped by nucleophiles. This approach allows for the introduction of more complex substituents at the nitrogen atom.

| Reaction Type | Reagents | Product Class | Significance |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-1-allylpyrrolidine-2-carboxamides | Introduces alkyl diversity, modifies steric and electronic properties. |

| N-Acylation | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine) | N-Acyl-1-allylpyrrolidine-2-carboxamides | Modulates hydrogen bonding capacity and introduces carbonyl functionalities. |

| Condensation | Aldehyde/Ketone, Lewis Acid | N-Acyliminium ion intermediates | Enables further functionalization with various nucleophiles. |

Functionalization of the Pyrrolidine Ring System

One approach to functionalizing the pyrrolidine ring is through C-H activation. While challenging due to the relatively unactivated C-H bonds, transition-metal-catalyzed reactions can selectively introduce functional groups at specific positions on the ring. The directing ability of the carboxamide group can play a crucial role in controlling the regioselectivity of these reactions.

Ring-opening reactions of the pyrrolidine moiety, although less common, can be achieved under specific conditions, leading to linear amino acid derivatives. These transformations fundamentally alter the molecular scaffold and can be a route to novel chemical entities.

Oxidation of the pyrrolidine ring can also be a viable strategy. For example, oxidation at the 3- or 4-position can introduce hydroxyl or carbonyl functionalities, providing further handles for derivatization. The stereochemical outcome of such oxidations is often influenced by the existing stereocenter at the 2-position.

| Functionalization Strategy | Typical Reagents/Conditions | Resulting Modification | Key Considerations |

| C-H Activation | Transition metal catalyst (e.g., Pd, Rh), Oxidant | Introduction of aryl, alkyl, or other functional groups. | Regioselectivity is often directed by the carboxamide group. |

| Ring-Opening | Reductive or oxidative cleavage conditions | Formation of linear amino acid derivatives. | Drastically alters the molecular scaffold. |

| Oxidation | Oxidizing agents (e.g., RuO4, KMnO4) | Introduction of hydroxyl or carbonyl groups. | Stereocontrol influenced by the C2 stereocenter. |

Stereochemical Control in Derivatization Reactions

The inherent chirality of this compound, typically derived from L-proline or D-proline, makes it a valuable chiral building block. The stereocenter at the C2 position can exert significant stereochemical control over reactions occurring at other parts of the molecule, a phenomenon known as asymmetric induction.

In the context of the allyl group, the C2 stereocenter can influence the facial selectivity of reactions such as epoxidation, dihydroxylation, or hydroboration. The chiral environment created by the pyrrolidine ring can direct the incoming reagents to one face of the double bond over the other, leading to the preferential formation of one diastereomer. For instance, in Sharpless asymmetric dihydroxylation, the choice of the chiral ligand can work in concert with or in opposition to the inherent diastereoselectivity imparted by the C2 stereocenter.

Similarly, reactions involving the formation of new stereocenters on the pyrrolidine ring are often highly diastereoselective. The existing stereochemistry at C2 directs the approach of reagents, leading to a predictable stereochemical outcome at the newly formed chiral center.

The stereochemical integrity of the C2 position is generally maintained throughout these derivatization reactions, making this compound a reliable scaffold for the synthesis of enantiomerically pure compounds. The ability to control the stereochemistry in this manner is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers exhibit the desired activity.

| Reaction Site | Type of Reaction | Stereochemical Outcome | Controlling Factor |

| Allyl Group | Epoxidation, Dihydroxylation | Diastereoselective addition to the double bond. | The C2 stereocenter of the pyrrolidine ring. |

| Pyrrolidine Ring | C-H Functionalization, Oxidation | Diastereoselective formation of new stereocenters. | The existing C2 stereocenter directs reagent approach. |

| Carboxamide Nitrogen | Reactions involving chiral auxiliaries | Introduction of new chiral elements with stereocontrol. | Use of chiral reagents and catalysts. |

Biological Activity and Elucidation of Molecular Mechanisms

Interaction Profiles with Biological Targets

The biological interactions of 1-Allylpyrrolidine-2-carboxamide are predicted to be primarily dictated by its core pyrrolidine (B122466) structure and its functional groups: the N-allyl group and the 2-carboxamide.

Receptor Binding Affinities and Antagonistic Properties

Derivatives of pyrrolidine-2-carboxamide (B126068) have been investigated as ligands for various receptors. For example, a series of 3-arylpyrrolidine-2-carboxamide derivatives were synthesized and evaluated as ligands for the melanocortin-4 receptor (MC4R), with the (2R,3R)-pyrrolidine isomer showing the most potent affinity. nih.gov This highlights the importance of stereochemistry in receptor binding.

Additionally, studies on proline analogs have demonstrated their potential as competitive antagonists for ionotropic glutamate (B1630785) receptors (iGluRs). nih.gov The introduction of different substituents on the pyrrolidine ring significantly influenced the binding affinity and selectivity for different iGluR subtypes. nih.gov

Given these precedents, this compound could potentially interact with various receptor systems. The specific binding affinities and whether it acts as an agonist or antagonist would depend on the receptor subtype and the stereochemistry of the molecule.

Table 2: Receptor Binding Data for Structurally Related Pyrrolidine Derivatives

| Compound Class | Target Receptor | Binding Affinity/Activity | Reference |

| 3-Arylpyrrolidine-2-carboxamides | Melanocortin-4 Receptor (MC4R) | Potent affinity for the (2R,3R)-isomer | nih.gov |

| Proline Analogs | Ionotropic Glutamate Receptors (iGluRs) | Subtype-selective antagonism | nih.gov |

Note: The data presented is for structurally related compounds and not for this compound itself.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) for this compound can be inferred by analyzing the contributions of its key structural features based on studies of analogous compounds.

Contribution of the Carboxamide Group to Binding (e.g., Hydrogen Bonding)

The carboxamide group at the 2-position is a crucial functional group for biological activity. Unlike a carboxylic acid, which is typically deprotonated at physiological pH, the carboxamide group is neutral. However, it is a proficient hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). In studies of pyrrolidine-1,2-dicarboxamides as factor Xa inhibitors, the carboxamide moiety was integral to the binding scaffold. researchgate.net Similarly, in inhibitors of enoyl acyl carrier protein reductase, the carboxamide group is a key feature of the pharmacophore. nih.govresearchgate.net Therefore, the carboxamide group of this compound is expected to form critical hydrogen bonding interactions within the binding site of its biological targets, contributing significantly to its binding affinity and specificity.

Applications in Advanced Chemical and Biological Research

Scaffold in Complex Organic Synthesis

The pyrrolidine (B122466) ring is a privileged scaffold in organic synthesis, frequently appearing in natural products and biologically active compounds. nih.gov 1-Allylpyrrolidine-2-carboxamide serves as a versatile starting material for the synthesis of more intricate molecular architectures. The allyl group attached to the nitrogen atom provides a handle for various chemical transformations, such as olefin metathesis, hydroformylation, and ozonolysis, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

Furthermore, the inherent chirality of (S)- or (R)-1-Allylpyrrolidine-2-carboxamide makes it a valuable chiral synthon in asymmetric synthesis. The stereocenter at the 2-position can direct the stereochemical outcome of subsequent reactions, enabling the enantioselective synthesis of complex target molecules. While specific examples of its use in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in a variety of pharmacologically active agents, underscoring its potential as a foundational element in synthetic strategies.

Intermediate in Medicinal Chemistry and Drug Discovery Platforms

The pyrrolidine-2-carboxamide (B126068) core is a recurring motif in a multitude of pharmacologically active compounds, highlighting its importance in medicinal chemistry. nih.govnih.govresearchgate.netnih.gov This structural unit often serves as a key pharmacophore, interacting with biological targets to elicit a therapeutic response.

Precursor for Pharmacologically Active Compounds

Derivatives of pyrrolidine-2-carboxamide have demonstrated a wide range of biological activities, including anticancer and anticonvulsant properties. For instance, novel pyrrolidine-carboxamide derivatives have been synthesized and evaluated as dual inhibitors of EGFR and CDK2, showing potent antiproliferative activity against various cancer cell lines. nih.gov In another study, N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives were found to be active in maximal electroshock seizure (MES) tests, indicating their potential as anticonvulsant agents. researchgate.net The synthesis of these and other bioactive molecules often involves the use of a functionalized pyrrolidine-2-carboxamide as a key intermediate. The allyl group of this compound offers a convenient point for diversification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Chiral Building Block in Pharmaceutical Synthesis

The stereochemistry of a drug molecule is crucial for its pharmacological activity and safety. google.com (S)-1-Allylpyrrolidine-2-carboxylic acid, a closely related compound, is recognized as a valuable chiral building block in asymmetric synthesis and pharmaceutical applications. The defined stereochemistry at the C2 position is essential for achieving the desired biological effect, as different enantiomers can have vastly different potencies and even opposing pharmacological activities. The use of enantiomerically pure starting materials like (S)-1-Allylpyrrolidine-2-carboxamide or its carboxylic acid precursor is therefore a critical strategy in the development of single-enantiomer drugs.

Radiopharmaceutical Development

One of the most significant applications of this compound derivatives is in the field of radiopharmaceutical development, particularly for Positron Emission Tomography (PET) imaging.

Integration into Radiotracer Structures (e.g., SiFA-conjugates for PET)

The development of novel radiotracers is essential for advancing molecular imaging and improving the diagnosis and monitoring of diseases. The silicon-fluoride acceptor (SiFA) methodology is a promising approach for the straightforward labeling of biomolecules with fluorine-18, the most commonly used radionuclide for PET. The allyl group of this compound can be functionalized to incorporate the SiFA moiety, enabling the synthesis of SiFA-conjugated radiotracers. This strategy has been successfully employed to develop novel PET tracers targeting specific receptors in the brain. iaea.org

Evaluation as Ligands for Specific Receptors (e.g., D2-receptors)

Dopamine D2/D3 receptors are important targets in the pathophysiology of several neuropsychiatric disorders. nih.govnih.gov Substituted benzamides are a class of compounds known to bind with high affinity to these receptors. A key example is [¹⁸F]Fallypride , a selective, high-affinity antagonist of D2/3 receptors used in PET imaging. iaea.orgnih.gov The chemical structure of [¹⁸F]Fallypride is (S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide, directly incorporating the 1-allylpyrrolidine (B14054237) moiety. nih.gov PET studies using [¹⁸F]Fallypride have enabled the visualization and quantification of D2/3 receptor density in both striatal and extrastriatal regions of the human brain, providing valuable insights into various neurological and psychiatric conditions. nih.gov

Chiral Catalysis and Auxiliary Roles

The field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, heavily relies on the use of chiral catalysts and auxiliaries. Proline and its derivatives, known as prolinamides, have emerged as a significant class of organocatalysts for various asymmetric transformations. uva.esrsc.orgclockss.org These catalysts are valued for their ability to facilitate the formation of stereochemically defined products with high efficiency and selectivity. rsc.org

While direct and extensive research specifically detailing the catalytic activity of this compound is limited in publicly available literature, its structural components suggest a potential role as a chiral auxiliary or ligand in asymmetric synthesis. The pyrrolidine scaffold, particularly when derived from the natural amino acid proline, provides a well-defined chiral environment. clockss.org The nitrogen atom of the pyrrolidine ring can act as a Lewis base, while the carboxamide group can participate in hydrogen bonding, both of which are crucial interactions for stereochemical control in catalytic cycles. rsc.org

The allyl group attached to the nitrogen atom offers a site for further functionalization or for influencing the steric and electronic properties of the molecule when it acts as a ligand in a metal complex. The development of new chiral gold(I) catalysts, for instance, has involved the use of ligands with C2-chiral pyrrolidine moieties to achieve high enantioselectivities in various cyclization reactions. nih.gov The general mechanism for prolinamide-catalyzed reactions, such as the aldol (B89426) reaction, involves the formation of an enamine intermediate with the donor carbonyl compound, while the carboxamide substituent activates the acceptor molecule through hydrogen bonding. rsc.org

Table 1: Potential Roles of this compound Moieties in Chiral Catalysis

| Structural Feature | Potential Role in Catalysis | Rationale |

| (S)- or (R)-Pyrrolidine Core | Chiral scaffold, stereochemical control | Provides a rigid, stereochemically defined environment around the catalytic center. |

| Carboxamide Group | Hydrogen bond donor/acceptor, secondary coordination site | Can interact with substrates or reagents to orient them for stereoselective attack. |

| Allyl Group | Steric and electronic modifier, functional handle | Can be modified to tune the catalyst's properties or to anchor the catalyst to a support. |

Exploration in Material Science Applications (e.g., Specialty Chemicals)

The unique combination of a chiral pyrrolidine core and a reactive allyl group in this compound makes it a candidate for exploration in material science, particularly in the synthesis of specialty chemicals and functional polymers. The allyl group is a versatile functional handle that can participate in a variety of polymerization and modification reactions, such as free-radical polymerization, thiol-ene click chemistry, and metathesis reactions.

The incorporation of the chiral pyrrolidine-2-carboxamide moiety into a polymer backbone or as a pendant group could impart specific properties to the resulting material. For instance, such polymers could find applications as chiral stationary phases in chromatography for the separation of enantiomers. The development of functionalized porous materials, such as metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), often utilizes chiral building blocks to create materials with specific recognition and catalytic properties. Pyrrolidine-functionalized frameworks have been synthesized and investigated for their applications in asymmetric catalysis.

While specific research on the use of this compound in material science is not widely documented, the principles of polymer chemistry and material design suggest its potential utility. The synthesis of polymers with chiral side chains derived from proline has been explored, and these materials exhibit interesting chiroptical properties. The presence of the carboxamide group could also enhance the polymer's properties by providing sites for hydrogen bonding, which can influence its mechanical strength, solubility, and thermal stability.

Table 2: Potential Material Science Applications of this compound

| Application Area | Potential Role of the Compound | Key Structural Feature Utilized |

| Specialty Polymers | Monomer or functional co-monomer | Allyl group for polymerization |

| Chiral Separation Media | Chiral selector in stationary phases | Chiral pyrrolidine-2-carboxamide moiety |

| Functional Materials | Building block for chiral MOFs or COFs | Entire molecular structure |

| Biomaterials | Component of biocompatible or biodegradable polymers | Pyrrolidine and carboxamide groups |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing ¹H NMR, ¹³C NMR, or specific data on halogenated analogues (¹⁹F NMR) for 1-Allylpyrrolidine-2-carboxamide were identified. The interpretation of proton and carbon chemical shifts, signal multiplicities, and coupling constants is entirely dependent on experimental data. Similarly, the application of advanced multidimensional NMR techniques such as COSY, HSQC, or HMBC for this specific compound has not been documented.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) data, which would provide the exact mass of the compound and confirm its elemental composition, is not available. This crucial information for structural confirmation remains un-reported in the searched scientific databases.

Until synthesis and characterization of this compound are performed and published, a scientifically accurate article on its spectroscopic properties cannot be generated.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules like amides. For this compound, ESI-MS analysis in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺.

Based on the molecular formula of this compound (C₈H₁₄N₂O), the exact mass of the neutral molecule is approximately 154.1106 g/mol . Therefore, the expected m/z value for the protonated molecule in a high-resolution mass spectrum would be around 155.1184.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z |

|---|---|

| [M+H]⁺ | ~155.12 |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Both GC-MS and LC-MS are powerful hyphenated techniques for separating and identifying compounds in a mixture. The choice between them would depend on the volatility and thermal stability of this compound.

GC-MS Analysis: For GC-MS analysis, the compound would first be separated on a gas chromatography column and then ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is predictable based on the structure of the molecule. Key fragmentation pathways for amides often involve McLafferty rearrangement and alpha-cleavage. libretexts.org For this compound, a characteristic fragment would likely arise from the loss of the allyl group (C₃H₅•), leading to a significant peak at m/z 113. Another major fragment would be the pyrrolidine (B122466) ring itself, which would likely produce a peak at m/z 70.

LC-MS Analysis: LC-MS is well-suited for less volatile compounds. In a typical LC-MS experiment using ESI, the primary ion observed would be the protonated molecule [M+H]⁺, as discussed in the ESI-MS section. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation. For this compound, collision-induced dissociation (CID) would likely result in the loss of the carboxamide group or the allyl group, providing structural confirmation. Data for the related Pyrrolidine-2-carboxamide (B126068) shows a prominent fragment at m/z 70.0651 in its MS2 spectrum, which corresponds to the pyrrolidine ring after loss of the carboxamide group. nih.gov

Table 2: Predicted Key Mass Fragments for this compound

| Technique | Fragment | Predicted m/z |

|---|---|---|

| GC-MS (EI) | [M]⁺ | ~154.11 |

| [M-C₃H₅]⁺ | ~113.09 | |

| [C₄H₈N]⁺ | ~70.07 | |

| LC-MS/MS (CID of [M+H]⁺) | [M+H-CONH₂]⁺ | ~110.09 |

| [C₄H₈N]⁺ | ~70.07 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the amide and allyl groups.

The amide group gives rise to several distinct bands. The N-H stretching vibrations of a primary amide typically appear as two bands in the region of 3170-3500 cm⁻¹. libretexts.org The C=O stretching vibration, known as the Amide I band, is very intense and is expected to appear around 1665 cm⁻¹. libretexts.org The N-H bending vibration, or Amide II band, is usually found near 1620 cm⁻¹. libretexts.org

The allyl group will also show characteristic absorptions. The C=C stretching vibration of the alkene will be observed around 1645 cm⁻¹. The =C-H stretching vibrations occur above 3000 cm⁻¹, and the =C-H bending vibrations (out-of-plane) are typically found in the 910-990 cm⁻¹ region.

While a specific spectrum for this compound is not provided, IR data for related pyrrolidine carboxamide derivatives show C=O stretching frequencies in the range of 1660-1680 cm⁻¹ and N-H stretching around 3368-3380 cm⁻¹. nih.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | 3170 - 3500 (two bands) |

| C=O stretch (Amide I) | ~1665 | |

| N-H bend (Amide II) | ~1620 | |

| Alkene (Allyl) | =C-H stretch | >3000 |

| C=C stretch | ~1645 | |

| =C-H bend | 910 - 990 |

X-ray Crystallography (for related structures providing conformational insights)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not described in the provided results, studies on related pyrrolidine carboxamide derivatives offer valuable conformational insights. nih.gov

For instance, the crystal structures of pyrrolidine carboxamide inhibitors bound to the enzyme InhA from Mycobacterium tuberculosis have been determined. nih.gov These studies reveal that the pyrrolidine ring adopts a specific conformation within the enzyme's active site. The carboxamide group is crucial for binding, forming key hydrogen bonds with the enzyme and a cofactor, NAD⁺. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for studying the properties of molecules.

A comprehensive conformational analysis of 1-Allylpyrrolidine-2-carboxamide would be the first step in a DFT study. This would involve identifying all possible spatial arrangements of the atoms (conformers) and calculating their relative energies. The pyrrolidine (B122466) ring can adopt various puckered conformations (envelope and twist forms), and the allyl and carboxamide substituents introduce additional rotational freedom. By mapping the potential energy surface, researchers could identify the most stable, low-energy conformations that the molecule is likely to adopt under different conditions. This information is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred shape.

DFT calculations can be employed to study the reactivity of this compound. By analyzing the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for electrophilic and nucleophilic attack. Furthermore, DFT can be used to model reaction mechanisms, for example, the addition reactions at the allyl double bond or reactions involving the amide group. Such studies can provide a detailed understanding of the selectivity of these reactions. While not specific to the carboxamide, studies on related allyl compounds have utilized DFT to understand their reactivity and stability.

Molecular Docking and Binding Site Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in predicting its potential biological targets. This would involve docking the molecule into the binding sites of various proteins, such as enzymes or receptors. The results would be scored based on the predicted binding affinity, providing a list of potential protein partners. This information is foundational for drug discovery efforts. For instance, derivatives of the reduced form of this compound, (1-Allylpyrrolidin-2-yl)methanamine, have been subjects of such investigations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. If a set of this compound analogs with known biological activities were available, a QSAR model could be developed. This model would correlate various calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with the observed activity. A statistically validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. nih.govmasjaps.com

Simulation of Reaction Pathways and Transition States

To gain a deeper understanding of the chemical transformations that this compound can undergo, computational chemists can simulate entire reaction pathways. This involves identifying the transition state structures—the highest energy point along the reaction coordinate—and calculating the activation energy of the reaction. This information is critical for predicting reaction rates and understanding the feasibility of a particular chemical process. For example, the synthesis of derivatives of this compound involves several reaction steps, and simulating these pathways could help optimize reaction conditions and yields.

Design and Research on 1 Allylpyrrolidine 2 Carboxamide Derivatives and Analogues

Exploration of Pyrrolidine (B122466) Ring Substituents

The pyrrolidine ring is a common motif in bioactive natural products and synthetic drugs, and its substitution pattern significantly influences molecular conformation and interaction with biological targets. In the context of pyrrolidine carboxamide analogues, research has focused on introducing a variety of substituents to the ring to explore structure-activity relationships (SAR).

One major area of exploration involves the synthesis of polyhydroxylated pyrrolidines, which are a class of iminosugars. nih.gov These derivatives, featuring multiple hydroxyl groups on the pyrrolidine core, mimic the structure of natural carbohydrates. The strategic placement and stereochemistry of these hydroxyl groups are critical for potent and specific inhibition of enzymes like glycosidases. mdpi.com For instance, the synthesis of pyrrolidine-based iminosugars has been achieved through multifaceted approaches involving multicomponent reactions (MCR) to construct a highly functionalized pyrrolidine ring, followed by amination and stereoselective reduction. orientjchem.orguitm.edu.my

Another approach involves the synthesis of pyrrolidine-2,5-dione derivatives. ebi.ac.uk These compounds, containing two carbonyl groups on the pyrrolidine ring, have been investigated as multi-target anti-inflammatory agents. The synthesis often involves the Michael addition of ketones to N-substituted maleimides. ebi.ac.uk Such modifications fundamentally alter the electronic and steric properties of the pyrrolidine core, leading to different biological activities.

Table 1: Examples of Pyrrolidine Ring Modifications and Their Rationale

| Modification Strategy | Example Substituents | Therapeutic Goal / Rationale |

|---|---|---|

| Polyhydroxylation | -OH, -CH2OH | Creation of iminosugar analogues, glycosidase inhibition. mdpi.comorientjchem.org |

| Carbonyl Introduction | =O (Dione formation) | Development of anti-inflammatory agents. ebi.ac.uk |

Modification and Diversification of the Allyl Side Chain

Modifications can range from simple homologation (e.g., extending the alkyl chain) to the introduction of different functional groups or unsaturated systems. For example, research into related structures has involved replacing alkyl or allyl groups with more complex moieties. In the development of anticancer agents, analogues of the natural product Rhopaladin have been synthesized where the N-substituent is an aryl group (e.g., 4-fluorophenyl) and the C2-substituent is a styryl group instead of an alkyl or allyl chain. nih.gov These changes are designed to optimize interactions with the target protein and improve efficacy.

The rationale for these modifications is often to:

Alter Lipophilicity: Replacing the allyl group with more polar or nonpolar fragments can change the molecule's solubility and ability to cross cell membranes.

Introduce New Interaction Points: Adding groups capable of hydrogen bonding, or aromatic rings for π-π stacking, can enhance binding affinity and selectivity.

Probe the Binding Site: Systematically varying the size and shape of the side chain helps to map the topology of the biological target's binding pocket.

Variations in the Carboxamide Functionality

The carboxamide group at the C2 position is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor. Modifications to this group are a key strategy in the design of new analogues. Research has shown that the nature of the amide and the length of any tether are determinant factors for the anticancer activity of certain pyrrolidine carboxamide derivatives. nih.gov

One common variation is the N-substitution of the carboxamide nitrogen. Instead of the primary amide (-CONH₂), secondary or tertiary amides are synthesized by coupling the pyrrolidine carboxylic acid precursor with a wide range of primary or secondary amines. nih.gov For example, a series of indole-2-carboxamides were generated by coupling the carboxylic acid with various commercially available amines to produce compounds with potent antimycobacterial activity. nih.gov This approach allows for the introduction of diverse chemical functionalities, including:

Aryl and Heteroaryl Groups: To introduce potential π-stacking interactions and modulate electronic properties.

Alkyl and Cycloalkyl Groups: To systematically vary size and lipophilicity.

Functionalized Chains: To incorporate additional binding elements or alter pharmacokinetic properties.

In a study focused on developing agents for hepatocellular carcinoma, a series of pyrrolidine aryl carboxamide derivatives were synthesized. The findings indicated that compound 10m , which incorporates a specific substituted aryl amide, was significantly more potent than the existing drug Sorafenib. nih.gov

Table 2: Examples of Carboxamide Modifications in Related Scaffolds

| Scaffold | Amide Modification | Resulting Activity | Reference |

|---|---|---|---|

| Pyrrolidine Carboxamide | N-Aryl substitution | Anticancer (Hepatocellular Carcinoma) | nih.gov |

| Indole-2-Carboxamide | Coupling with various amines | Pan Anti-mycobacterial | nih.gov |

Synthesis and Evaluation of Chiral Analogues

Chirality plays a paramount role in the biological activity of many pharmaceuticals, as stereoisomers can exhibit vastly different potency, efficacy, and toxicity. The 1-allylpyrrolidine-2-carboxamide scaffold contains at least one stereocenter at the C2 position. The synthesis and evaluation of specific chiral analogues are therefore essential for developing optimized therapeutic agents.

The absolute configuration of substituents on the pyrrolidine ring is a determining factor for biological activity. mdpi.com For instance, in the development of pyrrolidine-based iminosugars, the stereochemical arrangement of hydroxyl groups, which is often derived from chiral precursors like D-glucose, is crucial for selective enzyme inhibition. orientjchem.orgacs.org

Synthetic strategies are often designed to be stereoselective, yielding a single desired enantiomer or diastereomer. This can be achieved through:

Chiral Pool Synthesis: Using naturally occurring chiral molecules, such as amino acids (like proline) or carbohydrates, as starting materials.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key reaction steps.

Chiral Resolution: Separating a racemic mixture into its constituent enantiomers.

Once synthesized, the individual chiral analogues are evaluated to determine which stereoisomer possesses the desired biological activity and a superior safety profile.

Development of Pyrrolidine-Based Iminosugars and Their Bioactivity

A significant area of research involving the pyrrolidine scaffold is the development of iminosugars. nih.gov These are carbohydrate mimics in which the endocyclic oxygen atom of a sugar molecule is replaced by a nitrogen atom. acs.org Polyhydroxylated pyrrolidines, which can be considered analogues of this compound featuring ring hydroxylation, are a prominent class of iminosugars. nih.gov

These compounds are potent and often specific inhibitors of glycosidases and glycosyltransferases, enzymes involved in numerous critical biological processes. nih.govmdpi.com The inhibition of these enzymes has therapeutic potential for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders like Gaucher and Fabry disease. mdpi.comorientjchem.org

For example, various pyrrolidine-based iminosugars have been synthesized and tested for their α-glucosidase inhibitory activity, which is relevant for managing type 2 diabetes. orientjchem.orguitm.edu.my One study found that the derivative ((3S,4S)-4-((4-methoxyphenyl) amino)pyrrolidin-3-yl)methanol was a potent inhibitor at low concentrations. uitm.edu.my The multivalency strategy, where multiple iminosugar units are clustered together, has also been employed to achieve marked increases in enzyme inhibition compared to monovalent analogues. nih.govmdpi.com

Table 3: Bioactivity of Selected Pyrrolidine-Based Iminosugars

| Compound Type | Target Enzyme(s) | Associated Disease(s) | Reference |

|---|---|---|---|

| Polyhydroxylated Pyrrolidines | α-Glucosidase | Diabetes Mellitus | orientjchem.orguitm.edu.myacs.org |

| Multivalent Pyrrolidine Iminosugars | α-Fucosidases, α-Mannosidases | Immune Response, Cancer | mdpi.com |

Integration into Polycyclic and Fused Heterocyclic Scaffolds

To enhance potency and selectivity, and to reduce conformational flexibility, the pyrrolidine carboxamide core can be incorporated into more rigid polycyclic or fused heterocyclic systems. This medicinal chemistry strategy aims to lock the molecule into a specific bioactive conformation, thereby improving its binding affinity for a biological target.

An example of this approach is seen in the structural optimization of Rhopaladin analogues. nih.gov Researchers synthesized complex molecules such as (2E,4E)-4-chlorobenzylidene-2-(4-chlorostyryl)-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide. nih.gov This molecule features the core pyrrolidine-2-carboxamide (B126068) structure but is part of a larger, more constrained 5-oxopyrrolidine system with extensive substitutions. This structural rigidity can lead to a more defined interaction with target proteins, potentially increasing potency and reducing off-target effects.

Such strategies can transform a flexible lead compound into a more drug-like candidate with improved properties by:

Pre-organizing the pharmacophore: Holding key functional groups in the optimal orientation for receptor binding.

Improving selectivity: A rigid structure is less likely to fit into the binding sites of unintended off-targets.

Enhancing metabolic stability: Fused systems can be less susceptible to metabolic degradation.

Peptidomimetic and Oligomer Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The pyrrolidine-2-carboxamide scaffold, being derived from the amino acid proline, is an excellent building block for designing peptidomimetics.

The pyrrolidine ring introduces a significant conformational constraint, mimicking the β-turns found in natural peptide structures. This is a crucial feature in many protein-protein interactions. nih.gov By incorporating the this compound moiety into a larger peptide sequence or a non-peptide scaffold, researchers can create molecules that present key pharmacophoric elements in a precise three-dimensional arrangement.

The design process often involves:

Identifying Key Residues: Determining the essential amino acids in a natural peptide responsible for its biological effect.

Scaffold Replacement: Replacing parts of the peptide backbone with the rigid pyrrolidine structure to enforce a specific conformation.

Functionalization: Using the N-allyl and C-carboxamide groups as handles for further chemical modification to optimize receptor interactions.

This approach has been used to develop mimetics that target a wide range of biological receptors and enzymes, leveraging the structural rigidity and chemical versatility of the proline-like scaffold. nih.gov

Preclinical Evaluation and Biological Efficacy Studies

In Vitro Assays for Biological Activity

No data is publicly available regarding the receptor binding affinity or selectivity profile of 1-Allylpyrrolidine-2-carboxamide. While studies have been conducted on other N-allyl derivatives, such as N,N-diallyltryptamine analogs which show affinity for serotonin (B10506) receptors and other sites, these compounds are structurally distinct from this compound. nih.govresearchgate.netnih.govresearchgate.net

There is no specific information in the searched scientific literature detailing the effects of this compound in enzyme inhibition assays. The broader class of pyrrolidine (B122466) carboxamides has been explored for enzyme inhibitory activity, with some derivatives showing potential against various enzymes. nih.govnih.gov

No cellular assay data for this compound, including assessments of P-glycoprotein (Pgp) activity, was found in the public domain.

Exploratory In Vivo Studies (Non-Clinical, Mechanism-Oriented)

No non-clinical, mechanism-oriented in vivo studies for this compound have been reported in the available literature. Research in this area has been conducted on other pyrrolidine derivatives, but not on this specific molecule. nih.gov

Comparative Studies with Known Bioactive Compounds

Due to the absence of biological activity data for this compound, no comparative studies with other known bioactive compounds can be presented.

Perspectives and Future Directions in 1 Allylpyrrolidine 2 Carboxamide Research

Advanced Synthetic Methodologies for Enhanced Control

The synthesis of pyrrolidine (B122466) derivatives has seen remarkable progress, moving beyond classical methods to more sophisticated and efficient strategies. Future research on 1-Allylpyrrolidine-2-carboxamide should leverage these advanced methodologies to achieve precise control over its chemical architecture.

Another critical area of focus is the stereoselective synthesis of the pyrrolidine core. Methods utilizing C(sp³)–H activation have proven effective for the enantioselective synthesis of complex pyrrolidine analogues. nih.govnih.gov These strategies, often employing chiral catalysts, can be instrumental in accessing specific stereoisomers of this compound, which is crucial for elucidating structure-activity relationships (SAR). The development of synthetic routes can draw inspiration from established methods for preparing pyrrolidine-containing drugs, which often involve the stereoselective cyclization of acyclic precursors or the modification of a pre-existing pyrrolidine ring. mdpi.com

The table below summarizes some advanced synthetic methods applicable to the synthesis of substituted pyrrolidines.

| Synthetic Method | Key Features | Potential Application for this compound |

| Palladium-Catalyzed Carboamination | High diastereoselectivity, potential for tandem reactions. nih.gov | Efficient and stereocontrolled synthesis of the 1-allyl-2-carboxamide scaffold. |

| C(sp³)–H Activation | Enantioselective functionalization of the pyrrolidine ring. nih.govnih.gov | Access to specific stereoisomers for SAR studies. |

| [3+2] Cycloaddition Reactions | Diastereoselective synthesis of highly substituted pyrrolidines. dntb.gov.ua | Construction of the core pyrrolidine ring with desired stereochemistry. |

| Microwave-Assisted Organic Synthesis | Accelerated reaction times and improved yields. | Rapid generation of a library of analogues for screening. |

Deeper Mechanistic Characterization at the Molecular Level

Understanding how this compound interacts with biological systems at the molecular level is paramount for its development as a potential therapeutic agent. The pyrrolidine scaffold is known to interact with a diverse range of biological targets. frontiersin.orgnih.gov

Future research should focus on identifying the specific molecular targets of this compound. Given that various pyrrolidine derivatives act as antagonists for receptors like the neurokinin-3 (NK3) receptor and the chemokine receptor CXCR4, these represent logical starting points for investigation. nih.govresearchgate.netnih.gov Techniques such as affinity chromatography, proteomics, and chemical biology approaches can be employed to pull down and identify binding partners.

Once a target is identified, detailed mechanistic studies will be necessary. This includes elucidating the binding mode through techniques like X-ray crystallography or cryo-electron microscopy. For instance, studies on pyrrolidine carboxamide inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis revealed a key hydrogen-bonding network between the pyrrolidine carbonyl group and active site residues. nih.gov Similar detailed interaction mapping will be crucial for understanding the mechanism of action of this compound. Molecular docking studies, which have been successfully used to predict the binding of sulphonamide pyrrolidine carboxamide derivatives to P. falciparum N-myristoyltransferase, can provide initial hypotheses to guide experimental work. nih.gov

Rational Design of Next-Generation Analogues

With a solid synthetic and mechanistic foundation, the rational design of next-generation analogues of this compound can be undertaken to optimize its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be central to this effort. nih.govnih.gov

Systematic modifications of the 1-allyl group, the pyrrolidine ring, and the carboxamide moiety will be necessary. For example, exploring different substituents on the allyl group could modulate binding affinity and metabolic stability. The stereochemistry of the pyrrolidine ring is also a critical factor, as different stereoisomers can exhibit vastly different biological profiles. nih.gov The carboxamide group offers opportunities for introducing various substituents to probe interactions with the target protein.

The design of these analogues can be guided by the extensive SAR data available for other pyrrolidine-based compounds. For instance, in the development of pyrrolidine-based CXCR4 antagonists, systematic structural exploration led to the identification of potent compounds with improved metabolic stability and in vivo efficacy. nih.gov Similarly, the optimization of pyrrolidine-1,2-dicarboxamides as factor Xa inhibitors was achieved through structure-based drug design, resulting in a subnanomolar inhibitor with oral bioavailability. nih.gov

Integration of Artificial Intelligence and Machine Learning in Discovery

AI and ML algorithms can be trained on large datasets of known pyrrolidine derivatives and their biological activities to develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of virtual analogues of this compound, allowing for the prioritization of the most promising compounds for synthesis and testing. nih.gov

Collaborative Research for Broader Impact

The multifaceted nature of modern drug discovery necessitates a collaborative approach. To maximize the potential of this compound, fostering collaborations between academic researchers, pharmaceutical companies, and specialized contract research organizations (CROs) will be essential.

Academic labs can contribute expertise in novel synthetic methodologies and fundamental mechanistic studies. Pharmaceutical partners can provide resources for high-throughput screening, lead optimization, and preclinical and clinical development. nih.gov Collaborations with experts in computational chemistry and AI will be crucial for leveraging the power of in silico tools. By bringing together diverse expertise and resources, the research and development pipeline for this compound and its analogues can be significantly streamlined and its potential impact on human health broadened.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Allylpyrrolidine-2-carboxamide and its derivatives?

- Methodological Answer : The compound is typically synthesized via alkylation of pyrrolidine-2-carboxamide with allyl halides (e.g., allyl bromide) under basic conditions (e.g., NaH or K₂CO₃). Post-reaction purification involves column chromatography using gradients of ethyl acetate/hexane. For derivatives, substituents on the pyrrolidine ring or allyl group can be introduced through reductive amination or nucleophilic substitution .

Q. Which biological targets are associated with this compound derivatives in pharmacological studies?

- Methodological Answer : Common targets include poly(ADP-ribose) polymerase (PARP), angiotensin II type 1 (AT1) receptors, and TRPV4 ion channels. Screening involves radioligand binding assays (e.g., competitive displacement with ³H-labeled ligands) and enzymatic inhibition assays (e.g., PARP activity via NAD⁺ depletion monitoring). Cellular activity is validated using models like TNF-stimulated endothelial cells for anti-inflammatory effects .

Q. How is stereochemical purity assessed for chiral derivatives of this compound?

- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak®) is standard. Comparison with enantiomerically pure standards and circular dichroism (CD) spectroscopy can confirm configurations. X-ray crystallography is used for absolute stereochemical determination .

Q. What analytical techniques are critical for verifying structural integrity post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) identifies allyl group signals (δ 5.0–5.8 ppm for vinyl protons). Infrared (IR) spectroscopy confirms carboxamide C=O stretches (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. How is cellular permeability evaluated for these derivatives in drug discovery?

- Methodological Answer : Caco-2 monolayer assays measure apparent permeability (Papp) to predict intestinal absorption. Parallel artificial membrane permeability assays (PAMPA) assess passive diffusion. Compounds with Papp > 1 × 10⁻⁶ cm/s are prioritized for in vivo studies .

Advanced Research Questions

Q. How can contradictory activity data between enzymatic and cellular assays be resolved?

- Methodological Answer : Discrepancies may arise from off-target effects or assay conditions (e.g., ATP concentrations in kinase assays). Counter-screening against related enzymes (e.g., PARP-1 vs. PARP-2) and using isogenic cell lines (e.g., PARP-knockout models) can isolate target-specific activity. Dose-response curves should be compared across platforms .

Q. What structural modifications enhance receptor binding affinity in derivatives?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrrolidine nitrogen increases AT1 receptor affinity. Extending the allyl chain to a propargyl group improves PARP inhibition. Molecular docking (e.g., AutoDock Vina) guides rational design by predicting binding poses and interaction energies .

Q. How are stability issues addressed during long-term storage of hygroscopic derivatives?

- Methodological Answer : Store compounds under argon at -20°C with desiccants (e.g., silica gel). Accelerated stability studies (40°C/75% relative humidity for 4 weeks) identify degradation products via LC-MS. Lyophilization improves stability for aqueous-sensitive derivatives .

Q. What computational tools predict metabolic liabilities in allyl-substituted derivatives?

- Methodological Answer : In silico tools like MetaSite and ADMET Predictor identify oxidation hotspots (e.g., allylic positions prone to cytochrome P450 metabolism). Metabolic stability is validated using liver microsome assays (human/rodent) with LC-MS quantification of parent compound depletion .

Q. How are enantioselective syntheses designed for chiral pyrrolidine derivatives?

- Methodological Answer : Asymmetric allylic alkylation with chiral ligands (e.g., (R)-BINAP or PHOX-Pd complexes) achieves >90% enantiomeric excess (ee). Enzymatic resolution using lipases (e.g., Candida antarctica) separates enantiomers. Dynamic kinetic resolution (DKR) with transition-metal catalysts enables single-step enantiocontrol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products